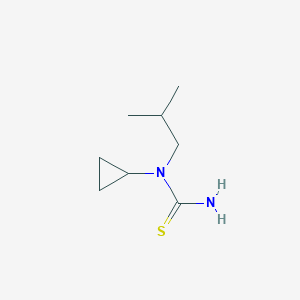
N-Cyclopropyl-N-(2-methylpropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-N-(2-methylpropyl)thiourea is an organosulfur compound with the molecular formula C8H16N2S. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and agriculture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Cyclopropyl-N-(2-methylpropyl)thiourea can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine and 2-methylpropylamine with carbon disulfide in an aqueous medium. This reaction proceeds smoothly to form the desired thiourea derivative . Another method involves the use of isocyanides and elemental sulfur, which react with aliphatic amines to produce thioureas under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropyl-N-(2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted thioureas.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioureas. These products have various applications in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
N-Cyclopropyl-N-(2-methylpropyl)thiourea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-N-(2-methylpropyl)thiourea involves its interaction with specific molecular targets and pathways. For example, thioureas are known to inhibit the enzyme peroxidase in the thyroid gland, leading to reduced synthesis of thyroid hormones . This inhibition can result in various physiological effects, including changes in metabolism and hormone levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Cyclopropyl-N-(2-methylpropyl)thiourea include other thiourea derivatives such as N,N’-diethylthiourea and N,N’-diphenylthiourea. These compounds share similar chemical structures and properties but differ in their substituent groups.
Uniqueness
This compound is unique due to its specific cyclopropyl and 2-methylpropyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
247119-93-3 |
|---|---|
Formule moléculaire |
C8H16N2S |
Poids moléculaire |
172.29 g/mol |
Nom IUPAC |
1-cyclopropyl-1-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C8H16N2S/c1-6(2)5-10(8(9)11)7-3-4-7/h6-7H,3-5H2,1-2H3,(H2,9,11) |
Clé InChI |
QUYZUCKIMMXWBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(C1CC1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


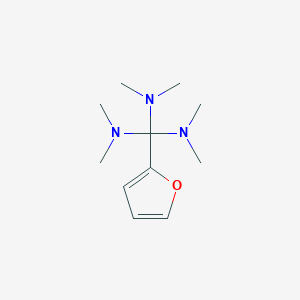
![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)
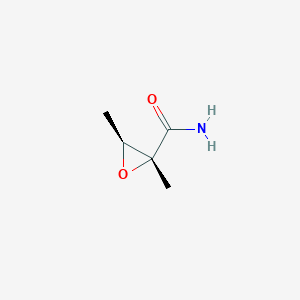
![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)
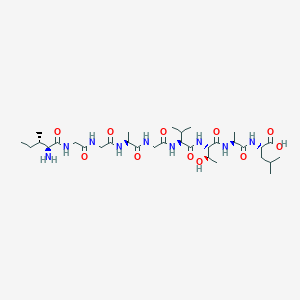
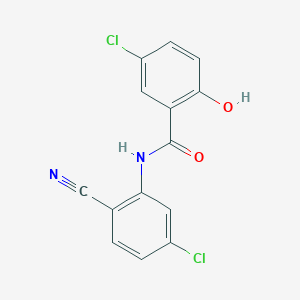

![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
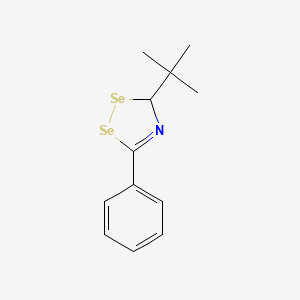
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)

![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)
